An In-Depth Technical Guide to 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Core Scaffold
An In-Depth Technical Guide to 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Core Scaffold
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and significant applications of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, with a specific focus on the N-acetylated derivative, 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Executive Summary
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a spiro-fused hydantoin-piperidine system, has emerged as a privileged scaffold in modern medicinal chemistry. Its derivatives have shown significant potential in treating a range of conditions, from anemia to chronic pain, by targeting key biological pathways. This guide delves into the specific identifiers of the parent scaffold and its acetylated form, outlines a validated synthetic approach for its N-acetylation, and explores its prominent roles as a modulator of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases and as a novel chemotype for δ-opioid receptor agonists.
Chemical Identification and Nomenclature
A precise understanding of chemical identifiers is paramount for regulatory compliance, literature searches, and experimental replication. It is important to note that while the core scaffold is well-documented, the specific, unsubstituted "8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is not commonly listed with a unique CAS number in major chemical databases. Instead, it is often found as a structural motif within more complex, substituted molecules.
For clarity, this section provides data for both the parent compound and a prominent, commercially cataloged acetylated derivative.
Parent Scaffold: 1,3,8-Triazaspiro[4.5]decane-2,4-dione
This compound serves as the foundational structure for the derivatives discussed in this guide.
| Identifier | Value | Source |
| CAS Number | 13625-39-3 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₁N₃O₂ | Sigma-Aldrich |
| Molecular Weight | 169.18 g/mol | Sigma-Aldrich |
| IUPAC Name | 1,3,8-Triazaspiro[4.5]decane-2,4-dione | |
| Canonical SMILES | O=C1NC(=O)C2(CCNCC2)N1 | Sigma-Aldrich |
| InChI Key | HRSWSISJJJDBOQ-UHFFFAOYSA-N | Sigma-Aldrich |
Substituted Acetylated Derivative Example
The following data corresponds to a well-documented, albeit more complex, derivative that features the core 8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione structure.
| Identifier | Value | Source |
| Compound Name | 8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | U.S. EPA[1] |
| CAS Number | 82537-67-5 | U.S. EPA[1] |
| Molecular Formula | C₂₅H₄₅N₃O₃ | U.S. EPA[1] |
| Molecular Weight | 435.65 g/mol | U.S. EPA[1] |
| Canonical SMILES | CCCCCCCCCCCCN1C(=O)NC2(CC(C)(C)N(C(C)=O)C(C)(C)C2)C1=O | U.S. EPA[1] |
Synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
The synthesis of the title compound can be logically achieved through the acetylation of the secondary amine within the piperidine ring of the parent scaffold, 1,3,8-triazaspiro[4.5]decane-2,4-dione. The hydantoin nitrogens are significantly less nucleophilic, allowing for selective acylation at the N8 position under controlled conditions.
Proposed Synthetic Workflow
The following protocol is a standard and reliable method for the N-acetylation of piperidine and related cyclic amines.[2] The causality behind these steps is to activate the acetyl group and then introduce it to the nucleophilic nitrogen in a controlled, base-mediated reaction.
Caption: Workflow for the N-acetylation of the spiro-piperidine scaffold.
Detailed Experimental Protocol
Materials:
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1,3,8-Triazaspiro[4.5]decane-2,4-dione (1.0 equiv.)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA, 1.2 equiv.)
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Acetic Anhydride (1.1 equiv.)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
Procedure:
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Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 1,3,8-triazaspiro[4.5]decane-2,4-dione (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.2 M.
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Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
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Base Addition: Add triethylamine (1.2 equiv.) to the solution. The base acts as a scavenger for the acetic acid byproduct generated during the reaction.
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Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution. A slight excess of the acetylating agent ensures complete conversion of the starting material.
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Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Applications in Drug Discovery & Development
The true value of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold lies in its proven utility as a pharmacophore. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.
Pan-Inhibitors of HIF Prolyl Hydroxylase (PHD) for Anemia
Derivatives of this scaffold have been identified as highly effective pan-inhibitors of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) family of enzymes (PHD1-3).[3][4]
Mechanism of Action: Under normal oxygen levels (normoxia), PHD enzymes hydroxylate proline residues on the HIF-α subunit, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHD enzymes, spirohydantoin derivatives stabilize HIF-α, allowing it to translocate to the nucleus and stimulate the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism offers a novel oral treatment for anemia.[3][4]
Caption: Mechanism of HIF-PHD inhibition by spirohydantoin derivatives.
This therapeutic approach has resulted in derivatives with excellent preclinical pharmacokinetic profiles, demonstrating robust EPO upregulation in vivo.[3]
Novel Chemotype for δ-Opioid Receptor (DOR) Agonists
The search for safer, non-addictive analgesics has led to the exploration of the δ-opioid receptor (DOR). Recently, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as a novel chemotype of selective DOR agonists through high-throughput screening.[5][6][7]
Significance: Many previously developed DOR agonists failed in clinical trials due to adverse effects like seizures.[5][7] These adverse effects have been linked to a common chemical structure (the SNC80 chemotype). The discovery of the spirohydantoin scaffold as a potent and selective DOR agonist provides a completely new structural starting point for developing safer and more effective therapeutics for chronic pain and various neurological disorders.[5][8]
The most promising compounds from this class exhibit:
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High Selectivity: They show strong preference for DOR over other opioid receptors (μ and κ).[8]
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G-Protein Bias: They tend to activate the desired G-protein signaling pathway with minimal recruitment of β-arrestin, a pathway often associated with adverse effects.[5][8]
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In Vivo Efficacy: The lead compounds have demonstrated anti-allodynic effects in animal models of inflammatory pain.[5]
Conclusion
While 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione itself is not a widely cataloged standalone chemical, its core scaffold is of significant and growing interest to the scientific community. The structural rigidity and synthetic tractability of the 1,3,8-triazaspiro[4.5]decane-2,4-dione system make it an exemplary platform for structure-activity relationship (SAR) studies. Its demonstrated success in developing potent inhibitors of HIF prolyl hydroxylases and a new class of δ-opioid receptor agonists underscores its status as a privileged scaffold in modern drug discovery. Further exploration and derivatization of this core structure hold considerable promise for the development of next-generation therapeutics.
References
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Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. [Link]
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Budde, H., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(7), 2945–2959. [Link]
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Budde, H., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(7), 2945-59. [Link]
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Meqbil, Y. J., et al. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Washington University School of Medicine Research Profiles. [Link]
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Budde, H., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]
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Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]
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Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. (2023). 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-. Substance Registry Services. [Link]
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